2-(3,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(3,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with glyoxal and ammonium acetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,4-Dimethylphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)-1H-imidazole-5-carbaldehyde
- 2-(4-Methylphenyl)-1H-imidazole-5-carbaldehyde
- 2-Phenyl-1H-imidazole-5-carbaldehyde
Uniqueness
2-(3,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)12-13-6-11(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChI Key |
JOCDTALLHPFPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(N2)C=O)C |
Origin of Product |
United States |
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